

**Compound of Interest**Compound Name: *Angiopeptin TFA*Cat. No.: *B8198247*

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Angiopeptin TFA**, a synthetic cyclic octapeptide analog of somatostatin, demonstrates a potent inhibitory effect on the secretion of growth hormone (GH) from somatotrophs.

## Introduction to Angiopeptin TFA

Angiopeptin is a long-acting cyclic octapeptide with pharmacological actions similar to the natural hormone somatostatin.<sup>[1]</sup> The trifluoroacetate (TFA) salt form is used for research purposes.

## Mechanism of Action: Inhibition of Growth Hormone Secretion

**Angiopeptin TFA** exerts its inhibitory effect on growth hormone secretion primarily through its interaction with somatostatin receptors sst2 and sst5 on the surface of somatotrophs.

The binding of **Angiopeptin TFA** to sst2 and sst5 receptors activates inhibitory G-proteins (Gi). This activation leads to the following key downstream effects:

- **Inhibition of Adenylyl Cyclase:** The activated alpha subunit of the Gi protein directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the production of cAMP, which is a second messenger for GH secretion.
- **Modulation of Ion Channels:** The beta-gamma subunit of the activated Gi protein can directly interact with and modulate the activity of ion channels, particularly calcium channels, leading to a decrease in intracellular calcium levels.
- **Activation of Phosphotyrosine Phosphatases (PTPs):** Somatostatin receptor activation can also lead to the stimulation of PTPs, such as SHP-1. This leads to the phosphorylation and subsequent inactivation of proteins involved in GH secretion.

The culmination of these signaling events is a significant reduction in the synthesis and release of growth hormone from the somatotrophs.

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**Figure 2:** Experimental workflow for evaluating **Angiopeptin TFA**.

## Conclusion

**Angiopeptin TFA** is a potent inhibitor of growth hormone secretion, acting as a partial agonist at somatostatin receptors.



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## References

- 1. Meta-Analysis on the Effects of Octreotide on Tumor Mass in Acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Head-to-Head Comparison Between Octreotide and Pasireotide in GH-Secreting Pituitary Adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamic modeling of the effects of lanreotide Autogel on growth hormone and insulin-like growth factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Angiopeptin TFA: A Technical Guide to its Role in Growth Hormone Inhibition]. BenchChem, [2025]. [Online PDF]

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